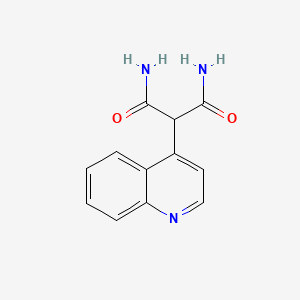
2-Quinolin-4-ylpropanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Quinolin-4-ylpropanediamide is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoline ring system attached to a propanediamide moiety, which imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method for synthesizing quinoline derivatives is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene . After forming the quinoline ring, the propanediamide group can be introduced through amide bond formation reactions using appropriate reagents and conditions .
Industrial Production Methods: Industrial production of 2-Quinolin-4-ylpropanediamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Quinolin-4-ylpropanediamide can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, hydrogen gas, and other hydrogenation catalysts.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., alkyl halides), and acylating agents (e.g., acyl chlorides).
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-Quinolin-4-ylpropanediamide involves its interaction with specific molecular targets and pathways. The quinoline ring system can intercalate with DNA, inhibiting the replication of microorganisms and cancer cells . Additionally, the compound can inhibit enzymes involved in inflammatory pathways, reducing inflammation and associated symptoms . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Quinoline: The parent compound with a similar ring structure but lacking the propanediamide group.
Quinolone: A derivative with a carbonyl group at the 4-position, known for its antibacterial properties.
Isoquinoline: An isomer of quinoline with the nitrogen atom at a different position in the ring.
Uniqueness: 2-Quinolin-4-ylpropanediamide is unique due to the presence of the propanediamide group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s solubility, stability, and ability to interact with specific biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
10147-04-3 |
|---|---|
Molekularformel |
C12H11N3O2 |
Molekulargewicht |
229.23 g/mol |
IUPAC-Name |
2-quinolin-4-ylpropanediamide |
InChI |
InChI=1S/C12H11N3O2/c13-11(16)10(12(14)17)8-5-6-15-9-4-2-1-3-7(8)9/h1-6,10H,(H2,13,16)(H2,14,17) |
InChI-Schlüssel |
SLILCKWNUBMXTN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(C(=O)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-Hydroxy-3-(piperidin-1-ylmethyl)phenyl]-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B14005026.png)
![2-[(2,3,5,6-Tetrafluorophenoxy)methyl]oxirane](/img/structure/B14005030.png)
![3-Buten-2-one, 4-[4-(diethylamino)phenyl]-](/img/structure/B14005034.png)

![N'-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl]acetohydrazide](/img/structure/B14005042.png)






![2,3-Dimethyl-3-phenyl-4-dimethylamino-2,3-dihydrofuro[2,3-d]pyrimidine](/img/structure/B14005087.png)

![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B14005103.png)
